molecular formula C9H17ClFNO4 B2501843 1,3-diethyl2-(1-aminoethyl)-2-fluoropropanedioatehydrochloride CAS No. 2445784-59-6

1,3-diethyl2-(1-aminoethyl)-2-fluoropropanedioatehydrochloride

Cat. No.: B2501843
CAS No.: 2445784-59-6
M. Wt: 257.69
InChI Key: XBPOTJORTFAKSV-UHFFFAOYSA-N
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Description

1,3-diethyl2-(1-aminoethyl)-2-fluoropropanedioatehydrochloride is a chemical compound with a complex structure that includes both fluorine and amino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diethyl2-(1-aminoethyl)-2-fluoropropanedioatehydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of diethyl malonate with ethylamine and a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-diethyl2-(1-aminoethyl)-2-fluoropropanedioatehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1,3-diethyl2-(1-aminoethyl)-2-fluoropropanedioatehydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-diethyl2-(1-aminoethyl)-2-fluoropropanedioatehydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluorine atom can enhance its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-diethyl2-(1-aminoethyl)-2-chloropropanedioatehydrochloride
  • 1,3-diethyl2-(1-aminoethyl)-2-bromopropanedioatehydrochloride
  • 1,3-diethyl2-(1-aminoethyl)-2-iodopropanedioatehydrochloride

Uniqueness

1,3-diethyl2-(1-aminoethyl)-2-fluoropropanedioatehydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound for various applications .

Properties

IUPAC Name

diethyl 2-(1-aminoethyl)-2-fluoropropanedioate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO4.ClH/c1-4-14-7(12)9(10,6(3)11)8(13)15-5-2;/h6H,4-5,11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPOTJORTFAKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)N)(C(=O)OCC)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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